Angiotensinogen (1-14) (rat)
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Overview
Description
Angiotensinogen (1-14) (rat) is a peptide derived from the N-terminal sequence of the angiotensinogen protein in rats. Angiotensinogen is a precursor to angiotensin peptides, which play a crucial role in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance. The specific sequence of Angiotensinogen (1-14) (rat) is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Tyr-Tyr-Ser .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiotensinogen (1-14) (rat) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Angiotensinogen (1-14) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The final product undergoes rigorous quality control to ensure purity and activity.
Chemical Reactions Analysis
Types of Reactions: Angiotensinogen (1-14) (rat) primarily undergoes enzymatic reactions rather than traditional chemical reactions. It is a substrate for the enzyme renin, which cleaves the peptide to produce angiotensin I.
Common Reagents and Conditions:
Renin: The enzyme that catalyzes the cleavage of Angiotensinogen (1-14) (rat) to produce angiotensin I.
Buffers: Typically, reactions are carried out in buffered solutions to maintain optimal pH for enzyme activity.
Major Products:
Scientific Research Applications
Angiotensinogen (1-14) (rat) is widely used in scientific research to study the renin-angiotensin system and its role in regulating blood pressure and fluid balance. It is also used in the development of antihypertensive drugs and in research on cardiovascular diseases. Additionally, it serves as a model peptide for studying enzyme-substrate interactions and peptide synthesis techniques .
Mechanism of Action
Angiotensinogen (1-14) (rat) exerts its effects through its role as a substrate for renin. Upon cleavage by renin, it produces angiotensin I, which is further converted to angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II is a potent vasoconstrictor that increases blood pressure by constricting blood vessels and stimulating the release of aldosterone, which promotes sodium and water retention .
Comparison with Similar Compounds
Angiotensinogen (1-14) (human): Similar to the rat version but derived from human angiotensinogen.
Angiotensinogen (1-10) (rat): A shorter peptide derived from the same protein.
Angiotensin I (rat): The decapeptide produced from the cleavage of Angiotensinogen (1-14) (rat).
Uniqueness: Angiotensinogen (1-14) (rat) is unique in its specific sequence and its role in the rat renin-angiotensin system. Its study provides insights into species-specific differences in the regulation of blood pressure and fluid balance .
Biological Activity
Angiotensinogen (1-14) is a peptide derived from the rat angiotensinogen precursor, which plays a critical role in the renin-angiotensin system (RAS). This system is essential for regulating blood pressure, fluid balance, and cardiovascular function. The biological activity of Angiotensinogen (1-14) involves its conversion to various angiotensin peptides, particularly Angiotensin II, which has significant physiological effects. This article explores the biological activity of Angiotensinogen (1-14) based on diverse research findings.
Structure and Function
Angiotensinogen (1-14) consists of the first 14 amino acids of the rat angiotensinogen protein. It serves as a substrate for renin, which cleaves it to produce Angiotensin I, subsequently converted to Angiotensin II by angiotensin-converting enzyme (ACE). The sequence of this peptide is crucial for its recognition and processing by enzymes within the RAS.
1. Conversion to Active Peptides
Research indicates that Angiotensinogen (1-14) can be cleaved to form biologically active peptides. Specifically, it is known to be converted into Angiotensin I and subsequently into Angiotensin II:
- Angiotensin I : The decapeptide produced from Angiotensinogen (1-14) serves as a precursor for Angiotensin II.
- Angiotensin II : This octapeptide is a potent vasoconstrictor, influencing blood pressure and fluid homeostasis.
Studies have shown that in diabetic rat models, increased levels of intracellular Ang II were associated with elevated angiotensinogen levels, suggesting a feedback mechanism where higher angiotensinogen leads to increased Ang II production .
2. Physiological Implications
The activity of Angiotensinogen (1-14) has been linked to various physiological processes:
- Blood Pressure Regulation : Elevated levels of Ang II lead to vasoconstriction and increased blood pressure. In hypertensive rat models, the expression of angiotensinogen and its cleavage products was significantly higher .
- Cardiac Hypertrophy : Chronic exposure to high levels of Ang II can induce cardiac remodeling and hypertrophy. Studies have demonstrated that transgenic rats expressing higher levels of angiotensinogen exhibited increased cardiac mass .
Table 1: Summary of Key Research Findings on Angiotensinogen (1-14)
Case Study 1: Diabetic Rat Model
In a study examining the effects of diabetes on cardiac function, researchers induced diabetes in Sprague-Dawley rats using streptozotocin. The results indicated that diabetic rats exhibited significantly elevated intracellular levels of Ang II, which were not normalized by traditional antihypertensive treatments like ACE inhibitors or AT1 receptor blockers. Instead, renin inhibition via Aliskiren showed complete normalization of iAng II levels, highlighting the critical role of angiotensinogen in disease pathology .
Case Study 2: Hypertension and Cardiac Remodeling
Another study focused on spontaneously hypertensive rats demonstrated that increased expression of angiotensinogen led to heightened levels of both Ang-(1-12) and Ang II in cardiac tissues. Immunohistochemical analysis revealed intense staining for these peptides in cardiac myocytes, suggesting a local synthesis pathway independent of renin activity . This finding underscores the potential for targeting angiotensinogen pathways in therapeutic strategies for hypertension.
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H123N21O21/c1-9-50(8)74(109-83(125)67(38-54-23-29-59(114)30-24-54)105-85(127)73(49(6)7)108-76(118)61(17-13-31-95-89(91)92)98-75(117)60(90)41-72(115)116)86(128)106-69(40-56-43-94-46-97-56)87(129)110-32-14-18-71(110)84(126)104-66(35-51-15-11-10-12-16-51)80(122)103-68(39-55-42-93-45-96-55)82(124)100-62(33-47(2)3)77(119)99-63(34-48(4)5)78(120)101-64(36-52-19-25-57(112)26-20-52)79(121)102-65(37-53-21-27-58(113)28-22-53)81(123)107-70(44-111)88(130)131/h10-12,15-16,19-30,42-43,45-50,60-71,73-74,111-114H,9,13-14,17-18,31-41,44,90H2,1-8H3,(H,93,96)(H,94,97)(H,98,117)(H,99,119)(H,100,124)(H,101,120)(H,102,121)(H,103,122)(H,104,126)(H,105,127)(H,106,128)(H,107,123)(H,108,118)(H,109,125)(H,115,116)(H,130,131)(H4,91,92,95)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCYBSGRCYFCNM-YXRWNMRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H123N21O21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1823.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.